![molecular formula C7H5BrClNO2 B2427573 Methyl 3-bromo-2-chloropyridine-4-carboxylate CAS No. 1214385-62-2](/img/structure/B2427573.png)
Methyl 3-bromo-2-chloropyridine-4-carboxylate
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Overview
Description
“Methyl 3-bromo-2-chloropyridine-4-carboxylate” is a chemical compound with the CAS Number: 1214385-62-2 . It has a molecular weight of 250.48 . The IUPAC name for this compound is methyl 3-bromo-2-chloroisonicotinate . It is stored at temperatures between 2-8°C and is available in liquid form .
Molecular Structure Analysis
The InChI Code for “Methyl 3-bromo-2-chloropyridine-4-carboxylate” is 1S/C7H5BrClNO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 3-bromo-2-chloropyridine-4-carboxylate” is a liquid at room temperature . The compound is stored at temperatures between 2-8°C .Scientific Research Applications
- Methyl 3-bromo-2-chloropyridine-4-carboxylate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures .
- Scientists have explored the use of B₂ receptor antagonists for therapeutic purposes. These antagonists can block the bradykinin B₂ receptor, which has implications in hereditary angioedema (HAE) and potentially other diseases. Methyl 3-bromo-2-chloropyridine-4-carboxylate contributes to the development of highly potent B₂ receptor antagonists .
- The compound plays a role in constructing the thienopyranone scaffold. Researchers start by alkylating methyl 3-bromo-2-chloropyridine-4-carboxylate with N-acetylmorpholine. This scaffold has applications in drug discovery and medicinal chemistry .
Pharmaceutical Intermediates
Blockade of Bradykinin B₂ Receptor
Thienopyranone Scaffold Synthesis
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
The exact mode of action of Methyl 3-bromo-2-chloropyridine-4-carboxylate is not well-documented. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces. These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
It’s plausible that the compound could influence various biochemical pathways depending on its targets .
Pharmacokinetics
Factors such as the compound’s molecular weight (25048 g/mol ), and its physical form (liquid ) could influence its bioavailability.
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 3-bromo-2-chloropyridine-4-carboxylate. For instance, the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to temperature changes.
properties
IUPAC Name |
methyl 3-bromo-2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGXFJJEPIDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-chloropyridine-4-carboxylate |
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